tert-Butyl (3-fluoropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-fluoropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of pyridine, featuring a fluorine atom at the 3-position and a carbamate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoropyridin-2-yl)carbamate typically involves the reaction of 3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridines.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-fluoropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the carbamate group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- tert-Butyl (3-fluoropyridin-4-yl)carbamate
- tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Uniqueness
tert-Butyl (3-fluoropyridin-2-yl)carbamate is unique due to the specific positioning of the fluorine atom and the carbamate group, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with biological targets and provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
tert-butyl N-(3-fluoropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPLWCLJNZJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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